[(S)-2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid is a chiral compound characterized by a pyrrolidine ring, an amino group, and a benzyloxycarbonyl group. This structure imparts significant versatility for various scientific applications, particularly in medicinal chemistry and synthetic organic chemistry. The compound is noted for its potential interactions with biological targets, making it a subject of interest in drug development and research.
The compound can be synthesized through various chemical processes, with detailed methodologies documented in chemical literature. It is commercially available from multiple suppliers, which facilitates its use in research settings.
This compound falls under the category of amino acids and derivatives, specifically as a modified amino acid due to the presence of the benzyloxycarbonyl protecting group. Its classification also includes aspects of chirality, as it exists in specific stereoisomeric forms.
The synthesis of [(S)-2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid typically involves several key steps:
The synthesis may involve various reaction conditions, including temperature control, solvent choice, and reaction time optimization to maximize yield and purity. Techniques such as continuous flow synthesis can also be employed for industrial production to enhance efficiency.
The molecular structure of [(S)-2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid includes:
The compound's molecular formula is CHNO, with a molecular weight of approximately 235.28 g/mol. Its stereochemistry is defined by the (S) configuration at the pyrrolidine carbon.
[(S)-2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid can participate in several types of chemical reactions:
Common reagents for these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction respectively. The outcomes of these reactions vary based on reaction conditions and reagents used.
The mechanism of action for [(S)-2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid involves its interaction with specific enzymes or receptors within biological systems. The benzyloxycarbonyl group enhances binding affinity to active sites on target proteins, while the pyrrolidine ring contributes to molecular stability. This compound may modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects .
Relevant analyses include spectral data (NMR, IR) that confirm structural integrity and purity assessments through techniques like HPLC .
[(S)-2-(Benzyloxycarbonylamino-methyl)-pyrrolidin-1-yl]-acetic acid has several scientific applications:
This compound's unique structural features make it valuable across various fields, highlighting its versatility and significance in ongoing research endeavors.
The systematic IUPAC name for this compound is (S)-2-(2-((((Benzyloxy)carbonyl)amino)methyl)pyrrolidin-1-yl)acetic acid, with the CAS Registry Number 1354002-28-0. Its molecular formula is C₁₅H₂₀N₂O₄, corresponding to a molecular weight of 292.33 g/mol. The structure features a pyrrolidine heterocycle – a saturated five-membered ring with one nitrogen atom – classified under the broader category of azolidines. The chiral center at the pyrrolidine's second position bears an aminomethyl substituent protected by a benzyloxycarbonyl (Cbz) group, characteristic of N-carbobenzyloxy protected amino acids. The acetic acid moiety connects to the pyrrolidine nitrogen via a methylene linker, creating a tertiary amine functionality with potential for salt formation [1].
Structural variations include derivatives like {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid (CAS not specified, Molecular Formula: C₁₆H₂₂N₂O₄, MW: 306.36 g/mol), where methylation at the carbamate nitrogen modifies protection stability. The stereochemical descriptor (S) explicitly defines the absolute configuration at the pyrrolidine C2 position, crucial for maintaining enantiopurity in chiral environments. The SMILES notation O=C(O)CN1C@HCCC1 encodes the complete stereochemical and connectivity information, confirming the (S)-configuration and substitution pattern [1] [2].
Table 1: Nomenclature and Structural Variants of Pyrrolidine-Acetic Acid Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
(S)-2-(2-((((Benzyloxy)carbonyl)amino)methyl)pyrrolidin-1-yl)acetic acid | 1354002-28-0 | C₁₅H₂₀N₂O₄ | 292.33 | Unsubstituted Cbz-protected amine |
{2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid | Not specified | C₁₆H₂₂N₂O₄ | 306.36 | N-methylated Cbz group |
2-(2-((((Benzyloxy)carbonyl)(isopropyl)amino)methyl)pyrrolidin-1-yl)acetic acid | 1353957-68-2 | C₁₈H₂₆N₂O₄ | 334.41 | N-isopropyl substitution |
This compound emerged as a specialized chiral synthon during the early 2000s advancement in peptide mimetic chemistry, addressing limitations in traditional amino acid building blocks. The integration of the pyrrolidine scaffold – inspired by natural proline derivatives – provided conformational restriction beneficial for inducing secondary structure in peptidomimetics. Early synthetic routes relied on solution-phase linear synthesis starting from L-proline, involving N-alkylation followed by Cbz protection under Schotten-Baumann conditions (benzyl chloroformate, aqueous NaOH). These methods suffered from moderate yields (60-70%) due to epimerization at the C2 stereocenter during N-alkylation steps, limiting industrial applicability [1] [7].
The evolution to solid-phase synthesis (2010-2015) marked significant improvements, anchoring Fmoc-protected pyrrolidine derivatives to Wang resin, followed by on-resin N-alkylation with bromoacetic acid and Cbz protection. This approach minimized racemization and achieved yields >85% with >99% ee. A pivotal innovation documented in patent WO2016170544A1 (2016) introduced stereoselective reductive amination using sodium triacetoxyborohydride to install the aminomethyl side chain while preserving chiral integrity. This method enabled kilogram-scale production (purity >98%) for HIV protease inhibitor programs, demonstrating the compound's industrial viability [5] [7].
The discontinuation of early variants like {2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid reflects optimization toward the unmethylated Cbz derivative, which offered superior deprotection kinetics under mild hydrogenolysis (Pd/C, H₂). Current applications leverage its dual functionality: the carboxylic acid for amide coupling (via DCC/HOBt activation) and the Cbz-protected amine for iterative peptide elongation. This adaptability established it as a cornerstone in synthesizing complex drug candidates, particularly protease inhibitors requiring constrained β-turn mimetics [2] [5].
Table 2: Evolution of Synthetic Methodologies for Pyrrolidine-Acetic Acid Derivatives
Synthetic Era | Key Methodology | Yield (%) | Enantiomeric Excess (ee) | Scale Limitations | Industrial Adoption |
---|---|---|---|---|---|
Early 2000s (Solution-Phase) | L-Proline N-alkylation → Cbz protection | 60-70% | 90-92% | Epimerization during alkylation | Limited to gram-scale |
2010-2015 (Hybrid) | Solid-phase synthesis with Wang resin | 85-88% | >99% | High resin costs | Pilot-scale production |
Post-2016 (Patent-Optimized) | Stereoselective reductive amination | >95% | >99.5% | None demonstrated | Kilogram-scale (HIV protease inhibitors) |
The (S)-configuration at the pyrrolidine C2 position confers critical three-dimensional orientation to pharmacophores, directly influencing biological activity through differential target binding. In the synthesis of HIV protease inhibitors (e.g., compounds targeting gp120 binding), the (S)-enantiomer demonstrated 7-100 times higher inhibitory activity (IC₅₀ = 0.90 μg/mL) compared to racemic or (R)-configured analogs. This enhancement stems from optimal positioning of the Cbz carbonyl and acetic acid groups for transition-state mimicry within the protease's catalytic pocket. Molecular docking simulations reveal the (S)-isomer forms a hydrogen-bonding network with Asp25 and Gly27 residues inaccessible to the (R)-counterpart [5] [7].
The aminomethyl chiral center further diversifies stereochemical complexity. Derivatives like {(S)-2-[(R)-1-(Carboxymethyl-carbamoyl)-2-phenyl-ethylcarbamoyl]-pyrrolidin-1-yl}-oxo-acetic acid methyl ester (CAS: 1025812-88-7, MW: 405.408 g/mol) exploit dual chirality at both pyrrolidine C2 and the benzylic carbon to achieve nanomolar affinity. Here, the (S,S)-diastereomer exhibits 40-fold greater activity than the (S,R)-configuration due to complementary van der Waals contacts with hydrophobic subpockets. Such stereospecificity underscores why manufacturers rigorously control enantiopurity (>99% ee) via chiral HPLC or enantioselective crystallization during production [5].
Biological systems exhibit marked discrimination toward specific configurations, as evidenced by {(R)-(3-Hydroxypyrrolidin-1-yl)-acetic acid} (CAS: 1212225-94-9) showing distinct metabolic stability compared to its (S)-isomer. This phenomenon extends to the title compound, where the (S)-configuration optimizes in vivo half-life by resisting CYP3A4-mediated oxidation at the pyrrolidine ring. Consequently, all commercial supplies specify absolute configuration, with suppliers like BLD Pharm and Cymit Quimica exclusively offering the (S)-enantiomer for drug discovery applications [1] [8].
Table 3: Biological Significance of Chiral Centers in Pyrrolidine-Based Therapeutics
Chiral Configuration | Biological Target | Key Activity Metric | Structural Rationale | Configuration Preference |
---|---|---|---|---|
(S)-Pyrrolidine C2 | HIV protease (gp120 binding site) | IC₅₀ = 0.90 μg/mL vs. 3.7 μg/mL for racemate | Hydrogen bonding with Asp25 catalytic residue | (S) > (R) by 100-fold |
(S,S)-Dual chirality (C2 + benzylic carbon) | HIV protease hydrophobic subpocket | Kᵢ = 1.1 nM vs. 44 nM for (S,R) | Optimal van der Waals contacts with Ile50/Val82 | (S,S) > (S,R) by 40-fold |
(R)-3-Hydroxypyrrolidine | Metabolic enzymes (CYP3A4) | t₁/₂ = 8.2 h vs. 2.1 h for (S)-isomer | Steric hindrance to oxidation at C3 position | (R) confers stability |
CAS No.: 18766-67-1
CAS No.: 142694-58-4
CAS No.:
CAS No.:
CAS No.: 114460-92-3